molecular formula C17H14O3 B2765250 2-(4-Methoxyphenyl)spiro[oxirane3,2'-{1'-indanone}] CAS No. 55860-12-3

2-(4-Methoxyphenyl)spiro[oxirane3,2'-{1'-indanone}]

Cat. No.: B2765250
CAS No.: 55860-12-3
M. Wt: 266.296
InChI Key: LZNLWNYATXBVFQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)spiro[oxirane3,2’-{1’-indanone}] is an organic compound with the molecular formula C17H14O3 and a molecular weight of 266296 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to an indanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)spiro[oxirane3,2’-{1’-indanone}] typically involves the reaction of 4-methoxyphenylboronic acid with an appropriate indanone derivative under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)spiro[oxirane3,2’-{1’-indanone}] can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carbonyl group in the indanone moiety can be reduced to form alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)spiro[oxirane3,2’-{1’-indanone}] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)spiro[oxirane3,2’-{1’-indanone}] involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzymes or the disruption of cellular processes. The indanone moiety may also interact with various receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)spiro[oxirane3,2’-{1’-indanone}] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The presence of both an oxirane ring and an indanone moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3'-(4-methoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-19-13-8-6-11(7-9-13)16-17(20-16)10-12-4-2-3-5-14(12)15(17)18/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNLWNYATXBVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3(O2)CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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